6-[(1-Benzylpiperidin-4-yl)amino]-2-methylheptan-2-ol
Description
6-[(1-Benzylpiperidin-4-yl)amino]-2-methylheptan-2-ol is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzylpiperidine moiety attached to a heptanol backbone
Properties
IUPAC Name |
6-[(1-benzylpiperidin-4-yl)amino]-2-methylheptan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O/c1-17(8-7-13-20(2,3)23)21-19-11-14-22(15-12-19)16-18-9-5-4-6-10-18/h4-6,9-10,17,19,21,23H,7-8,11-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXPYFBSTADPHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)NC1CCN(CC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1-Benzylpiperidin-4-yl)amino]-2-methylheptan-2-ol typically involves the following steps:
Formation of Benzylpiperidine: The initial step involves the synthesis of benzylpiperidine, which can be achieved by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring.
Attachment to Heptanol Backbone: The benzylpiperidine is then reacted with 2-methylheptan-2-ol under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[(1-Benzylpiperidin-4-yl)amino]-2-methylheptan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Derivatives with different functional groups
Scientific Research Applications
6-[(1-Benzylpiperidin-4-yl)amino]-2-methylheptan-2-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a cholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer’s.
Pharmacology: The compound is investigated for its role as a monoamine releasing agent, with selectivity for releasing dopamine and norepinephrine.
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other pharmacologically active molecules.
Mechanism of Action
The mechanism of action of 6-[(1-Benzylpiperidin-4-yl)amino]-2-methylheptan-2-ol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Donepezil: A well-known cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
4-Benzylpiperidine: A compound with similar structural features, known for its role as a monoamine releasing agent.
N-Benzylpiperidine-8-Hydroxyquinoline Derivatives: These compounds are studied for their cholinesterase inhibitory activity and potential neuroprotective effects.
Uniqueness
6-[(1-Benzylpiperidin-4-yl)amino]-2-methylheptan-2-ol is unique due to its dual functionality as both a cholinesterase inhibitor and a monoamine releasing agent. This dual action makes it a promising candidate for the development of multifunctional drugs for neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
